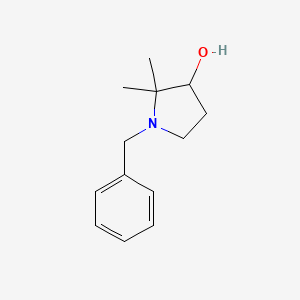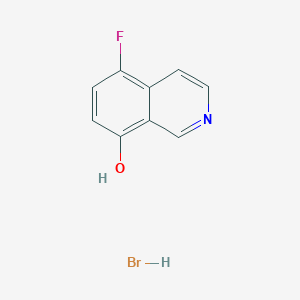![molecular formula C17H13N5O2S B2866809 N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 878066-39-8](/img/no-structure.png)
N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a complex organic compound. It contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The compound also contains a pyrazolopyrimidine moiety, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene and pyrazolopyrimidine moieties would contribute to the rigidity of the molecule, while the thioacetamide group would introduce polarity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The naphthalene moiety is relatively stable but can undergo electrophilic aromatic substitution reactions. The pyrazolopyrimidine moiety might be involved in reactions with nucleophiles or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the degree of conjugation would all influence properties like solubility, melting point, and UV/Vis absorption .Applications De Recherche Scientifique
Molecular Docking and Synthesis Evaluation
Research has been conducted on the computational and pharmacological evaluation of novel derivatives, including related compounds, for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking against various targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) has shown promising results for these derivatives in terms of binding and moderate inhibitory effects (Faheem, 2018).
Anticancer and Anticonvulsant Activity
A study on the synthesis, molecular modelling, and preliminary evaluation of novel naphthalen-2-yl acetate derivatives as potential anticonvulsant agents has been described. These compounds have shown significant delay in the onset of convulsion and prolongation of survival time compared to phenobarbital, indicating potential CNS depressant activity via modulation of the benzodiazepine allosteric site in GABA-A receptors (Ghareb et al., 2017).
Anti-HIV Activity
Derivatives have been synthesized and evaluated as potent inhibitors of HIV-1. Among these, certain compounds were highlighted for their potent inhibitory activity against HIV-1 replication, suggesting improved or similar HIV-1 inhibitory activity compared with known drugs. The study provides insights into the structure-activity relationships and is rationalized by docking studies (Zhan et al., 2009).
Anti-inflammatory Activity
The synthesis and characterization of novel indolyl-pyrazoline derivatives for their evaluation of anti-inflammatory activity have been reported. These compounds were tested using the carrageenan-induced paw edema method, showcasing significant anti-inflammatory effects when compared to indomethacin, a well-known NSAID (Shroff et al., 2017).
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide involves the reaction of 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol with naphthalen-1-ylacetic acid chloride, followed by the addition of ammonia to form the final product.", "Starting Materials": [ "4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol", "naphthalen-1-ylacetic acid chloride", "ammonia" ], "Reaction": [ "Step 1: 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol is reacted with naphthalen-1-ylacetic acid chloride in the presence of a base such as triethylamine to form N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide intermediate.", "Step 2: The intermediate is then treated with ammonia in methanol to form the final product, N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide.", "Step 3: The product is then purified by recrystallization or column chromatography." ] } | |
Numéro CAS |
878066-39-8 |
Formule moléculaire |
C17H13N5O2S |
Poids moléculaire |
351.38 |
Nom IUPAC |
N-naphthalen-1-yl-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H13N5O2S/c23-14(19-13-7-3-5-10-4-1-2-6-11(10)13)9-25-17-20-15-12(8-18-22-15)16(24)21-17/h1-8H,9H2,(H,19,23)(H2,18,20,21,22,24) |
Clé InChI |
BALOVEYYKBBHQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC4=C(C=NN4)C(=O)N3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2866733.png)
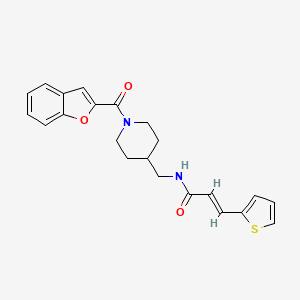
![2,3,4-Trimethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2866737.png)
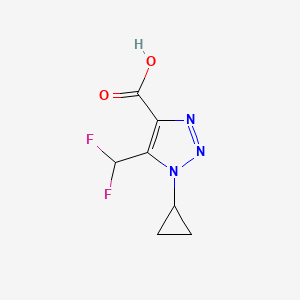
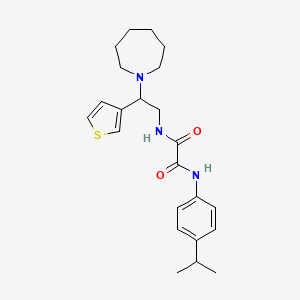
![methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2866741.png)
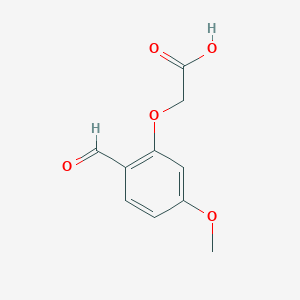
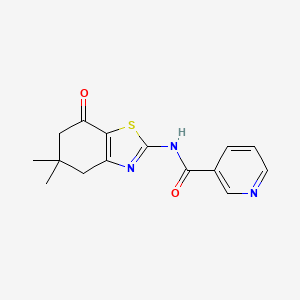
![3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2866745.png)
